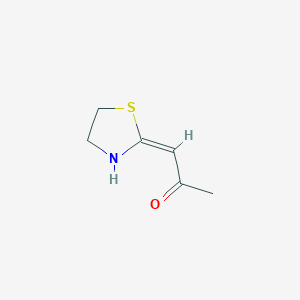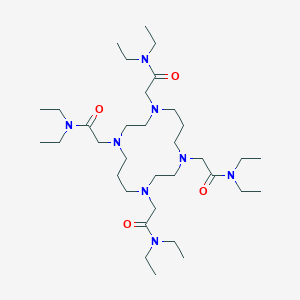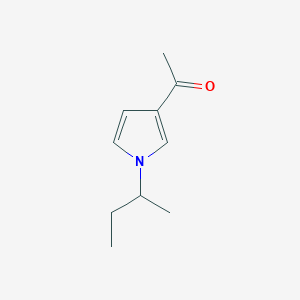
1-(1-Methylpropyl)-3-acetyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methylpropyl)-3-acetyl-1H-pyrrole is a chemical compound that belongs to the pyrrole family. This compound has gained significant attention in scientific research due to its potential biological and medicinal properties. The purpose of
Mecanismo De Acción
The mechanism of action of 1-(1-Methylpropyl)-3-acetyl-1H-pyrrole is not fully understood. However, it is believed that the compound exerts its biological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer.
Efectos Bioquímicos Y Fisiológicos
1-(1-Methylpropyl)-3-acetyl-1H-pyrrole has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. The compound has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(1-Methylpropyl)-3-acetyl-1H-pyrrole in lab experiments is that it has shown promising results in various studies. Additionally, the compound is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of 1-(1-Methylpropyl)-3-acetyl-1H-pyrrole. One direction is to further investigate the compound's mechanism of action and how it modulates various signaling pathways in the body. Another direction is to study the compound's potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of the compound in humans.
Métodos De Síntesis
The synthesis of 1-(1-Methylpropyl)-3-acetyl-1H-pyrrole can be achieved through several methods, including the reaction of 1-methyl-1-propenylpyrrole with acetic anhydride or acetyl chloride, or the reaction of 1-methyl-1-propenylpyrrole with acetic acid and acetic anhydride. The yield of the synthesis method varies depending on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
1-(1-Methylpropyl)-3-acetyl-1H-pyrrole has been studied for its potential biological and medicinal properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
133611-45-7 |
|---|---|
Nombre del producto |
1-(1-Methylpropyl)-3-acetyl-1H-pyrrole |
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
1-(1-butan-2-ylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-4-8(2)11-6-5-10(7-11)9(3)12/h5-8H,4H2,1-3H3 |
Clave InChI |
CMXFNQUJJUTGQF-UHFFFAOYSA-N |
SMILES |
CCC(C)N1C=CC(=C1)C(=O)C |
SMILES canónico |
CCC(C)N1C=CC(=C1)C(=O)C |
Sinónimos |
Ethanone, 1-[1-(1-methylpropyl)-1H-pyrrol-3-yl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



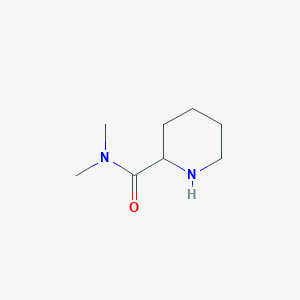
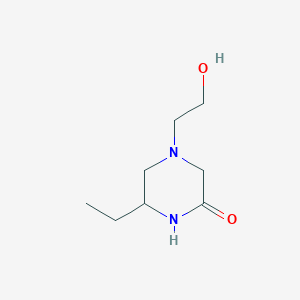
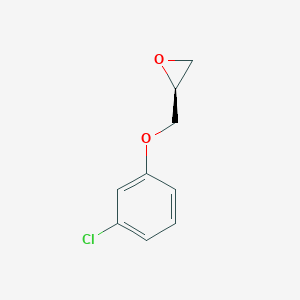
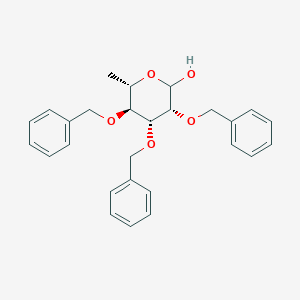
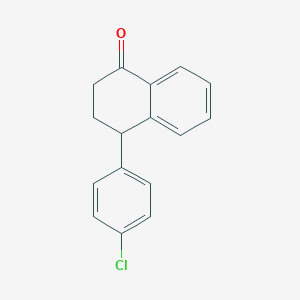
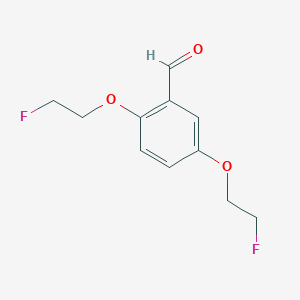
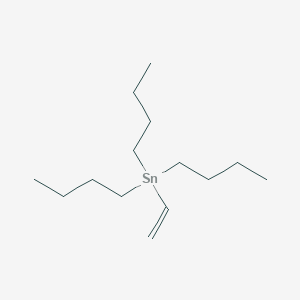
![Dimethyl 2-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenyl]propanedioate](/img/structure/B143880.png)
![(2r,5r)-5-(6-Amino-9h-purin-9-yl)-3-[(1r)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol](/img/structure/B143881.png)
![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143884.png)
![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethenyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143887.png)
